Cas no 2639416-99-0 (1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid)

1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid
- EN300-27783843
- 2639416-99-0
- 1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid
-
- インチ: 1S/C16H22NO5P/c1-23(2,21)14-8-13(15(18)19)9-17(10-14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,18,19)
- InChIKey: JPKBEEZTGWRTLE-UHFFFAOYSA-N
- SMILES: P(C)(C)(C1CN(C(=O)OCC2C=CC=CC=2)CC(C(=O)O)C1)=O
計算された属性
- 精确分子量: 339.12355980g/mol
- 同位素质量: 339.12355980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 483
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 83.9Ų
1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783843-0.1g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 | |
Enamine | EN300-27783843-0.05g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 | |
Enamine | EN300-27783843-2.5g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
Enamine | EN300-27783843-10.0g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 95.0% | 10.0g |
$6144.0 | 2025-03-19 | |
Enamine | EN300-27783843-1.0g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 95.0% | 1.0g |
$1429.0 | 2025-03-19 | |
Enamine | EN300-27783843-10g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 10g |
$6144.0 | 2023-09-09 | ||
Enamine | EN300-27783843-0.5g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
Enamine | EN300-27783843-5.0g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 | |
Enamine | EN300-27783843-0.25g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-27783843-1g |
1-[(benzyloxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid |
2639416-99-0 | 1g |
$1429.0 | 2023-09-09 |
1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acidに関する追加情報
Introduction to 1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid (CAS No. 2639416-99-0)
1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid, identified by the CAS number 2639416-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit versatile functionalities, making it a valuable intermediate in the synthesis of biologically active agents. The structural framework of this compound incorporates both protecting group and phosphorylating moieties, which are strategically positioned to facilitate further chemical modifications and functionalization.
The benzyloxy carbonyl (Boc) group at the C1 position serves as a classical protecting group for amines, commonly employed in peptide synthesis to prevent unwanted side reactions. Concurrently, the presence of the dimethylphosphoryl (DMPO) moiety at the C5 position introduces phosphorylation capabilities, which are pivotal in the development of various pharmacologically relevant compounds. Piperidine, a six-membered heterocyclic amine, forms the core scaffold, contributing to the compound's solubility and metabolic stability. These structural features collectively enhance its utility as a building block in drug discovery and development pipelines.
In recent years, there has been growing interest in the application of piperidine derivatives in medicinal chemistry due to their broad spectrum of biological activities. Piperidine-based scaffolds have been incorporated into numerous therapeutic agents, including antiviral, anticancer, and central nervous system (CNS) drugs. The specific combination of 1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid makes it particularly relevant for synthesizing compounds that require both protection and phosphorylation functionalities. This dual capability is especially valuable in multi-step synthetic routes where selective modifications are essential.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, modern catalytic systems have been developed to facilitate the introduction of the dimethylphosphoryl group with higher regioselectivity and yield. Additionally, green chemistry principles have been integrated into its synthesis, minimizing hazardous waste and improving sustainability. These innovations align with the broader industry trend toward environmentally conscious pharmaceutical manufacturing.
The pharmacological potential of 1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its role as a precursor for kinase inhibitors, where the piperidine scaffold enhances binding affinity to target proteins. Furthermore, its phosphorylated derivative has shown promise in modulating enzyme activity relevant to metabolic disorders. The protecting group functionality allows for subsequent deprotection under mild conditions, enabling fine-tuning of molecular properties without compromising structural integrity.
The compound's compatibility with high-throughput screening (HTS) platforms makes it an attractive candidate for library synthesis programs aimed at identifying novel drug candidates. Its well-defined structure and predictable reactivity facilitate rapid optimization cycles, reducing time-to-market for new therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated research endeavors by leveraging computational modeling and artificial intelligence-driven design strategies.
From a regulatory perspective, 1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid benefits from established safety profiles associated with its constituent groups. Regulatory agencies often favor compounds with known physicochemical properties and minimal toxicity risks during clinical development phases. This favorable profile supports its continued use in both research and commercial applications without unnecessary delays or restrictions.
The future prospects for this compound remain promising as new synthetic routes are developed and additional biological targets are explored. Emerging technologies such as flow chemistry and continuous manufacturing may further enhance its accessibility while maintaining high purity standards required for pharmaceutical use. As drug discovery continues to evolve toward more personalized medicine approaches, compounds like 1-(benzyloxy)carbonyl-5-(dimethylphosphoryl)piperidine-3-carboxylic acid will remain integral to addressing complex therapeutic challenges.
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